5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Catalog No.
S880294
CAS No.
97121-21-6
M.F
C12H8ClNO2
M. Wt
233.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

CAS Number

97121-21-6

Product Name

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

IUPAC Name

5-(4-chlorophenoxy)pyridine-2-carbaldehyde

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

InChI

InChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H

InChI Key

NRPZYKQOODWNPQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl

Application in Microbial Fuel Cells

Antimicrobial and Antiviral Activities

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is an organic compound characterized by a pyridine ring substituted with a chlorophenoxy group and an aldehyde functional group. Its molecular formula is C11_{11}H8_{8}ClNO, and it features a unique structure that combines the properties of both pyridine and chlorophenoxy derivatives. The presence of the aldehyde group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Nucleophilic Addition: The carbonyl group in the aldehyde can react with nucleophiles such as amines or alcohols, leading to the formation of imines or hemiacetals.
  • Condensation Reactions: It can participate in condensation reactions with various reagents, forming more complex structures.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde has shown potential biological activities, particularly in medicinal chemistry. Its derivatives have been studied for their antitumor properties, with some exhibiting significant cytotoxic effects against various cancer cell lines . Additionally, compounds derived from pyridine carbaldehydes often display antibacterial and antifungal activities due to their ability to interact with biological targets.

There are several methods for synthesizing 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde:

  • Direct Substitution: The synthesis can involve the direct chlorination of 4-phenoxy-pyridine followed by formylation using formic acid or other formylating agents.
  • Reflux Method: A common approach involves refluxing 4-chlorophenol with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to introduce the chlorophenoxy group.

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is primarily used in:

  • Pharmaceuticals: As an intermediate in the synthesis of various bioactive compounds.
  • Agrochemicals: In the formulation of pesticides and herbicides due to its biological activity.
  • Material Science: As a building block for polymers and other materials with specific properties.

Studies on the interaction of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde with biological molecules have indicated its potential as a ligand in coordination chemistry. For instance, its ability to form complexes with metal ions can be exploited for developing new therapeutic agents. Interaction studies often focus on how these complexes affect biological pathways, especially in cancer treatment .

Several compounds share structural similarities with 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-ChlorophenolContains a phenolic hydroxyl groupLess reactive than carbaldehydes
Pyridine-2-carboxaldehydeLacks a chlorophenoxy substituentMore polar, different reactivity
5-Amino-pyridine-2-carbaldehydeContains an amino group instead of phenoxyExhibits different biological activities
6-(4-Chlorophenyl)pyridine-3-carbaldehydeDifferent position of substitutionVarying electronic properties

These compounds highlight the unique structural features of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, particularly its reactivity and potential applications in medicinal chemistry.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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